molecular formula C9H11N3O2 B15326262 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1094508-71-0

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B15326262
CAS No.: 1094508-71-0
M. Wt: 193.20 g/mol
InChI Key: PEVWWNGKESSOJY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a methyl group at position 4, and a carboxamide functional group at position 5 (Fig. 1). Its molecular formula is C₉H₁₂N₃O₂, with a molar mass of 194.21 g/mol (inferred from and ). The pyrimidine core provides a rigid aromatic scaffold, while the cyclopropyl group introduces steric and electronic effects that may influence conformational stability and biological interactions.

Properties

CAS No.

1094508-71-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C9H11N3O2/c1-4-6(7(10)13)9(14)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3,(H2,10,13)(H,11,12,14)

InChI Key

PEVWWNGKESSOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a diketone derivative, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have biological activity, and its derivatives could be explored for potential biological applications, such as enzyme inhibition or receptor binding.

Medicine: Research into the medicinal properties of this compound could lead to the development of new pharmaceuticals. Its derivatives might exhibit therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Positions) Functional Group at C5 Molecular Formula Molar Mass (g/mol) Reference
Target Compound 2-Cyclopropyl, 4-methyl Carboxamide C₉H₁₂N₃O₂ 194.21 -
Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate 2-Cyclopropyl, 4-methyl Methyl ester C₁₀H₁₂N₂O₃ 208.21
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid 2-Cyclopropyl, 5-chloro Carboxylic acid C₈H₇ClN₂O₃ 214.61
N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide Complex substituents (e.g., tert-butyl, phenylthiochromenyl) Carboxamide Varies Varies
  • Carboxamide vs. Ester/Carboxylic Acid: The target compound’s carboxamide group (-CONH₂) distinguishes it from the methyl ester (-COOCH₃) in and the carboxylic acid (-COOH) in . Conversely, the carboxylic acid () offers higher acidity (pKa ~2–3), impacting solubility and ionization under physiological conditions .
  • Cyclopropyl and Methyl Substitutions: The 2-cyclopropyl group in the target compound and analogs (–5) introduces ring strain, which may rigidify the structure and optimize interactions with hydrophobic pockets in enzymes.
  • This could modify reactivity in nucleophilic substitution reactions or interactions with charged residues in target proteins .
Table 2: Comparative Properties
Property Target Compound Methyl Ester () 5-Chloro Analog ()
Solubility Moderate (polar solvents) Low (aprotic solvents) High (aqueous at low pH)
Hydrogen Bonding Strong (amide NH/O) Weak (ester O) Moderate (carboxylic OH)
Bioavailability Likely high Prodrug potential pH-dependent
Biological Activity Potential enzyme inhibition Unreported Unreported
  • The carboxamide group in the target compound may similarly engage in hydrogen bonding with active-site residues, enhancing inhibitory effects .

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